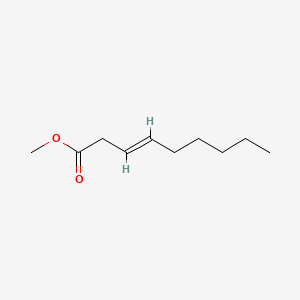

Methyl trans-3-nonenoate, 98%

Vue d'ensemble

Description

Methyl trans-3-nonenoate (MTN) is a chemical compound that has a fruity, green, waxy pear-like aroma with wine and brandy notes on dry-down . It has an intense fresh, fruity, green odor with cucumber undertones . It is useful in violet and narcissus formulations and imparts a flower shop effect . It is also used in melon, apple, and other fruit flavors including tropical varieties .

Synthesis Analysis

MTN can serve as a building block for organic synthesis. Researchers can utilize MTN as a starting material for the preparation of more complex molecules with various applications in the pharmaceutical and material science fields.Molecular Structure Analysis

The linear formula of Methyl trans-3-nonenoate is CH3(CH2)4CH=CHCH2CO2CH3 . Its molecular weight is 170.25 . The compound has free spectra: 7 NMR, 5 FTIR, 1 Raman, and 19 MS (GC) .Physical And Chemical Properties Analysis

MTN has a fruity, green, waxy pear-like aroma with wine and brandy notes on dry-down . It has an intense fresh, fruity, green odor with cucumber undertones . It is useful in violet and narcissus formulations and imparts a flower shop effect . It is also used in melon, apple, and other fruit flavors including tropical varieties .Applications De Recherche Scientifique

Environmental Exposures and Gene Regulation

Environmental factors, including chemicals, pollutants, and nutritional elements, can significantly alter gene expression through various regulatory mechanisms. These changes are associated with serious human diseases, including cancer, diabetes, and neurodegenerative disorders. Such studies underscore the importance of understanding chemical interactions with biological systems, potentially relevant to compounds like methyl trans-3-nonenoate in assessing environmental health impacts (Edwards & Myers, 2007).

Synthesis of Methane Mitigants

The synthesis and application of compounds like 3-nitrooxypropanol (3-NOP), which shares a focus on small molecule manipulation for environmental and biological applications, reveal the importance of chemical synthesis in addressing climate change and enhancing environmental sustainability. Such research highlights the potential for developing similar compounds for various applications, including those involving methyl trans-3-nonenoate (Marco-Contelles, 2023).

Regulation of Methyl Balance in Humans

Understanding the metabolic basis for maintaining cellular levels of compounds involved in crucial methylation reactions, such as S-adenosylmethionine, is vital. This research has implications for diseases and conditions related to methyl balance, potentially relevant to studying the biochemical roles of methyl trans-3-nonenoate (Brosnan, da Silva, & Brosnan, 2007).

DNA Methylation and Epigenetics

DNA methylation is a key epigenetic mechanism that regulates gene expression and is affected by various environmental exposures. Understanding these processes can inform the development of therapeutic interventions and the assessment of environmental impacts on human health, potentially relevant for chemicals like methyl trans-3-nonenoate in studying epigenetic modifications (Lyko & Brown, 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 3-nonenoate, also known as Methyl trans-3-nonenoate, is a chemical compound that belongs to the family of esters . It is commonly used in the fragrance and flavor industry . .

Mode of Action

It is known to contribute to the flavors and fragrances of various fruits and other food products . It has notes that make it an obvious choice for cucumber and melon flavors . Beyond that, it also works in other fruits, like pear, guava, peach, and some mint flavors, especially spearmint .

Biochemical Pathways

It has been studied for its oxidation and combustion characteristics, particularly in relation to biodiesel combustion. The research revealed insights into the chemical kinetics of long esters and alkenes, which are crucial for understanding biodiesel combustion at engine-relevant conditions.

Pharmacokinetics

It is known that the compound is a colorless liquid with a fruity odor .

Result of Action

It is known to contribute to the flavors and fragrances of various fruits and other food products .

Action Environment

The action of Methyl 3-nonenoate can be influenced by various environmental factors. For instance, it is recommended to store the compound in a well-ventilated place and keep it cool . These conditions can help maintain the stability and efficacy of the compound .

Propriétés

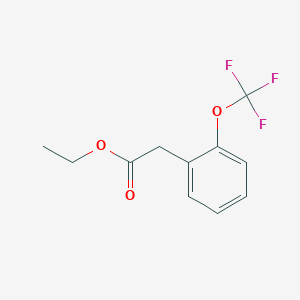

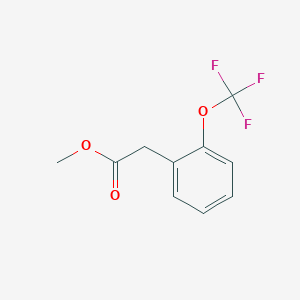

IUPAC Name |

methyl (E)-non-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDCXFZGUVZRSQ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190247 | |

| Record name | Methyl 3-nonenoate, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless liquid | |

| Record name | Methyl 3-nonenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/70/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water | |

| Record name | Methyl 3-nonenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/70/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.900 (20°) | |

| Record name | Methyl 3-nonenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/70/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Methyl 3-nonenoate | |

CAS RN |

36781-67-6, 13481-87-3 | |

| Record name | Methyl (3E)-3-nonenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36781-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-nonenoate, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036781676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-nonenoate, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl non-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Nonenoic acid, methyl ester, (3E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-NONENOATE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU6W67I34W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

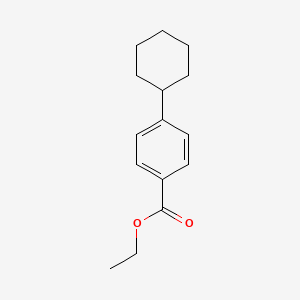

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.